

Unveiling the Molecular Architecture of Methoxypiperamide: An In-depth Spectroscopic Guide

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Compound of Interest

Compound Name: Methoxypiperamide

Cat. No.: B6617307

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This technical guide provides a comprehensive overview of the structural elucidation of **Methoxypiperamide**, a psychoactive substance of the piperazine class, through the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies and expected spectroscopic data essential for the unambiguous identification and characterization of this compound.

Methoxypiperamide, with the IUPAC name (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone and a molecular formula of $C_{13}H_{18}N_2O_2$, has been identified as a novel psychoactive substance.^{[1][2]} Its characterization is crucial for forensic analysis, toxicological studies, and understanding its pharmacological profile. Spectroscopic techniques like NMR and IR are powerful tools for determining its molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative 1H NMR, ^{13}C NMR, and IR spectroscopic data for **Methoxypiperamide**. These values are estimated based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data for Methoxypiperamide (in CDCl_3)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
|-----------------------------------|--------------|-------------|----------------------------|---|
| ~7.40 | d | 2H | ~8.8 | Ar-H (ortho to C=O) |
| ~6.90 | d | 2H | ~8.8 | Ar-H (ortho to -OCH ₃) |
| ~3.85 | s | 3H | - | -OCH ₃ |
| ~3.70 | t | 4H | ~5.0 | -N(CH ₂)- (proximal to C=O) |
| ~2.45 | t | 4H | ~5.0 | -N(CH ₂)- (distal to C=O) |
| ~2.30 | s | 3H | - | -NCH ₃ |

Table 2: Predicted ^{13}C NMR Data for Methoxypiperamide (in CDCl_3)

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|---|
| ~170.0 | C=O (Amide) |
| ~162.0 | Ar-C (-OCH ₃) |
| ~129.5 | Ar-CH (ortho to C=O) |
| ~128.0 | Ar-C (ipso to C=O) |
| ~113.5 | Ar-CH (ortho to -OCH ₃) |
| ~55.5 | -OCH ₃ |
| ~55.0 | -N(CH ₂)- (distal to C=O) |
| ~46.0 | -NCH ₃ |
| ~42.0 | -N(CH ₂)- (proximal to C=O) |

Table 3: Predicted IR Absorption Data for Methoxypiperamide (KBr Pellet)

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|--|
| ~2950-2800 | Strong | C-H stretch (aliphatic) |
| ~1630 | Strong | C=O stretch (amide) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Strong | C-N stretch (piperazine) |
| ~840 | Strong | C-H bend (para-disubstituted aromatic) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized and can be adapted for the analysis of **Methoxypiperamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methoxypiperamide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1.0 s
 - Pulse width: 30-45 degrees
 - Acquisition time: 3-4 s
 - Spectral width: -2 to 12 ppm
- Data Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation delay: 2.0 s

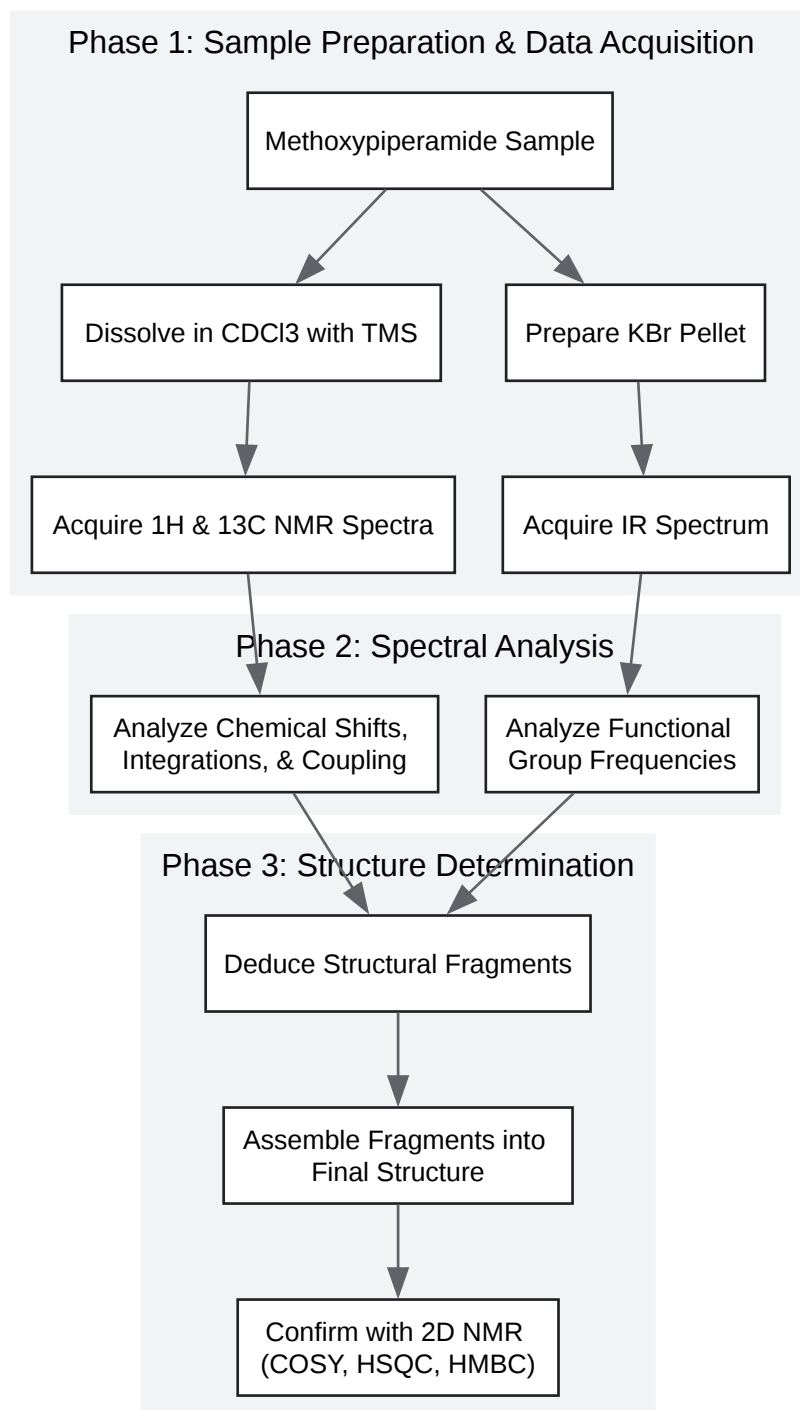
- Pulse width: 30 degrees
- Acquisition time: 1-2 s
- Spectral width: 0 to 200 ppm
- Decoupling: Proton broadband decoupling.
- Data Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **Methoxypiperamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: Perform a background scan using a blank KBr pellet. Acquire the sample spectrum and present it in transmittance or absorbance mode.

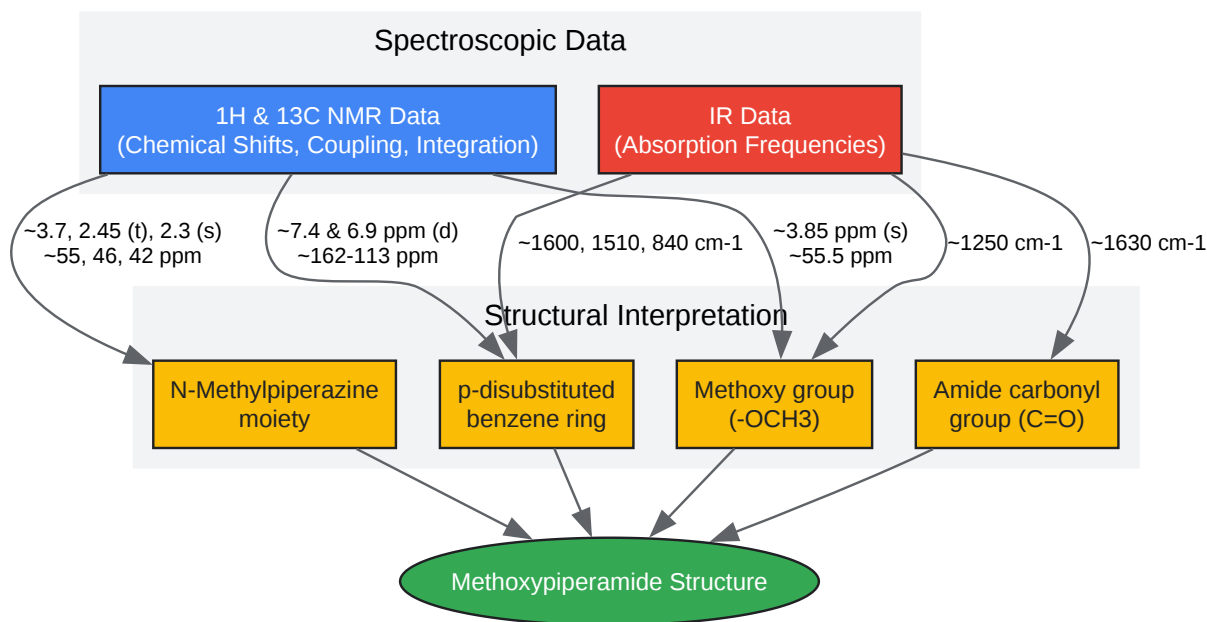
Visualizing the Elucidation Process

The following diagrams, generated using the Graphviz DOT language, illustrate the workflow and logical connections in the structural elucidation of **Methoxypiperamide**.



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Caption: Workflow for the structural elucidation of **Methoxypiperamide**.



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Caption: Logical relationships in deducing the structure of **Methoxypiperamide**.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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